molecular formula C10H14N2O3 B8454263 2-(N-Ethyl-p-nitroanilino)ethanol

2-(N-Ethyl-p-nitroanilino)ethanol

Cat. No.: B8454263
M. Wt: 210.23 g/mol
InChI Key: CTYWCJDIRDKMGG-UHFFFAOYSA-N
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Description

2-(N-Ethyl-p-nitroanilino)ethanol (CAS: 135-72-8) is a nitro-substituted aniline derivative with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol . Structurally, it features an ethanol group linked to an ethyl-substituted aromatic ring bearing a para-nitroso (-NO) group. While the compound is often referred to as "p-nitroanilino" in literature, the evidence specifies a nitroso (-NO) substituent rather than a nitro (-NO₂) group at the para position . This distinction is critical, as nitroso compounds exhibit unique reactivity, particularly in redox and coordination chemistry. Key physical properties include a density of 1.11 g/cm³, boiling point of 358.5°C, and a logP value of 1.9, indicating moderate lipophilicity . It is supplied for applications in fine chemical synthesis, pharmaceuticals, and materials science .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-(N-ethyl-4-nitroanilino)ethanol

InChI

InChI=1S/C10H14N2O3/c1-2-11(7-8-13)9-3-5-10(6-4-9)12(14)15/h3-6,13H,2,7-8H2,1H3

InChI Key

CTYWCJDIRDKMGG-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Pharmaceuticals

  • Antimicrobial Activity : Research indicates that derivatives of 2-(N-Ethyl-p-nitroanilino)ethanol exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent in pharmaceuticals .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vitro studies show that it can inhibit inflammatory pathways, making it a candidate for treatments targeting inflammation-related conditions .
  • Cancer Research : Preliminary studies suggest that this compound may have anticancer properties. Its structural features allow it to interact with cellular targets involved in cancer proliferation, warranting further investigation into its efficacy as an anticancer drug .

Industrial Applications

  • Dyes and Pigments : The compound's vibrant color properties make it suitable for use in dyes and pigments. Its application in textile dyeing processes has been explored, demonstrating good fastness properties and compatibility with various fabrics .
  • Chemical Intermediates : As a versatile intermediate, this compound can be utilized in the synthesis of other chemical compounds, including agrochemicals and specialty chemicals. Its ability to undergo further chemical transformations enhances its utility in industrial applications .

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    A study conducted on the antimicrobial activity of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a broad-spectrum antimicrobial agent.
  • Case Study 2: Synthesis Optimization
    Research focused on optimizing the synthesis process for this compound highlighted improvements in yield and purity through controlled reaction conditions. The study emphasized the importance of solvent choice and reaction temperature in achieving optimal results.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-(N-Ethyl-p-nitroanilino)ethanol, enabling comparisons of substituent effects, physicochemical properties, and applications:

2-(2-Nitroanilino)ethanol (CAS: 4926-55-0)

  • Molecular formula : C₈H₁₀N₂O₃
  • Molecular weight : 182.18 g/mol
  • Key differences: Substituent position: Nitro (-NO₂) group at the ortho position (vs. para-nitroso in the parent compound). Physicochemical properties: Lower molecular weight and higher oxygen content (3 oxygen atoms vs. 2 in the parent compound). Applications: Used as HC Yellow 2, a dye intermediate in cosmetics and textiles . Hazards: Limited toxicological data; precautions include avoiding inhalation and skin contact .

2-({4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl}amino)ethanol (CAS: Unspecified)

  • Molecular formula : C₁₀H₁₆N₄O₄
  • Molecular weight : 272.26 g/mol (estimated)
  • Key differences: Substituents: Additional ethyl-hydroxyethyl amino groups at the 4-position and a nitro group at the 2-position.

2-[N-(2-Hydroxyethyl)-2-methoxy-4-nitroanilino]ethanol (CAS: 113342-99-7)

  • Molecular formula : C₁₁H₁₆N₂O₅
  • Molecular weight : 256.25 g/mol
  • Key differences: Substituents: Methoxy (-OCH₃) group at the 2-position and nitro (-NO₂) at the 4-position. Electronic effects: Methoxy acts as an electron-donating group, modulating the nitro group’s electron-withdrawing effects. Applications: Likely used in specialized organic synthesis or as a catalyst in polymer chemistry .

2-(N-Ethylanilino)ethanol (CAS: 92-50-2)

  • Molecular formula: C₁₀H₁₅NO
  • Molecular weight : 165.23 g/mol
  • Key differences :
    • Lacks nitro/nitroso groups , reducing oxidative and electrophilic reactivity.
    • Physicochemical properties : Lower density (1.02 g/cm³) and melting point (36–38°C) compared to the parent compound .
    • Applications : Intermediate in surfactants or agrochemicals due to its simpler structure .

Structural and Functional Analysis

Substituent Effects

  • Nitroso (-NO) vs. Nitro (-NO₂): Nitroso derivatives (e.g., 2-(N-Ethyl-p-nitrosoanilino)ethanol) are prone to redox reactions and dimerization, whereas nitro groups enhance stability and electron-withdrawing effects .
  • Positional isomerism: Para-substituted nitroso/nitro compounds (e.g., parent compound) exhibit distinct electronic profiles compared to ortho-substituted analogs (e.g., 2-(2-Nitroanilino)ethanol), influencing solubility and intermolecular interactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Boiling Point (°C) Key Applications
2-(N-Ethyl-p-nitrosoanilino)ethanol 194.23 1.9 358.5 Pharmaceuticals, research
2-(2-Nitroanilino)ethanol 182.18 N/A N/A Dye intermediates
2-(N-Ethylanilino)ethanol 165.23 N/A N/A Surfactants

Hazard Profiles

  • Nitroso compounds: Potential carcinogenicity due to nitrosamine formation under specific conditions; thorough toxicological data are often lacking .
  • Nitroaniline derivatives: General precautions include avoiding dust inhalation and skin contact, as seen in 2-(2-Nitroanilino)ethanol .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(N-Ethyl-p-nitroanilino)ethanol, and how can purity be optimized?

  • Methodology : Synthesis may involve nitro reduction of precursor compounds (e.g., using catalytic hydrogenation or sodium dithionite) followed by hydroxylation. For example, analogous routes for structurally similar compounds utilize p-nitrotoluene and formaldehyde in hydroxymethylation/nitro reduction steps . Purity optimization can be achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Confirm purity using HPLC (C18 column, UV detection at 254 nm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use NIOSH-certified respirators (e.g., OV/AG/P99) for vapor protection and nitrile gloves to prevent dermal exposure. Ensure fume hoods are used for synthesis steps. In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate with saline for 15 minutes . Store in amber glass bottles at 4°C to minimize decomposition .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodology :

  • Spectroscopy : FT-IR (nitro group stretching at ~1520 cm⁻¹), ¹H NMR (aromatic protons at δ 6.8–7.5 ppm, ethanol moiety at δ 3.6–4.0 ppm) .
  • Chromatography : GC-MS (electron ionization, m/z peaks for molecular ion and fragmentation patterns).
  • Thermodynamics : Measure vaporization enthalpy via thermogravimetric analysis (TGA) or apply computational frameworks like the "centerpiece" approach for predictions .

Advanced Research Questions

Q. How should researchers address contradictions in toxicological data for this compound?

  • Methodology : Discrepancies in hazard classification (e.g., unclassified vs. Category 2 skin/eye irritant ) require iterative validation:

Conduct acute toxicity assays (OECD Test Guideline 423: oral toxicity in rodents).

Perform in vitro assays (e.g., Draize test for eye irritation).

Cross-reference with databases like REACH or PubChem to reconcile findings .

Q. What role does this compound play in the synthesis of complex heterocycles?

  • Methodology : The nitro and ethanol groups enable participation in cyclocondensation reactions. For example, in benzimidazole synthesis, it may act as a nitroaniline precursor. Optimize yields by varying solvents (DMF or toluene) and catalysts (p-toluenesulfonic acid) under reflux . Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. How can computational models predict the electronic properties of this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to compute HOMO-LUMO gaps and electrostatic potential maps.
  • QSAR : Correlate nitro group orientation with reactivity using Molinspiration or ChemAxon descriptors .
  • Validate predictions with experimental UV-Vis spectra (λmax for nitroaromatic transitions ~350 nm) .

Q. What strategies are effective for studying the biological activity of this compound in microbial systems?

  • Methodology :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Methane Inhibition : Adapt in vitro ruminal fermentation models (e.g., batch cultures with cattle rumen fluid) to assess methane reduction, referencing methods for 2-nitroethanol .

Q. How does this compound degrade under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • Hydrolytic Degradation : Incubate in buffers (pH 1–13) at 40°C for 30 days. Analyze degradation products via LC-MS/MS.
  • Thermal Stability : Use DSC/TGA to identify decomposition onset temperatures.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor nitro group reduction by HPLC .

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